Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Description
Properties
CAS No. |
67976-96-9 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 1-methyl-4-oxoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-9-6-4-3-5-8(9)11(14)7-10(13)12(15)16-2/h3-7H,1-2H3 |
InChI Key |
GNVIERCWUUAKJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Carboxyquinoline Derivatives
One prominent method involves cyclization of 2-carboxyquinoline derivatives, which serve as key intermediates. This approach is detailed in patent literature, where the process begins with 2-toluquinoline-4-carboxylic acid , obtained via refluxing isatin with sodium hydroxide and acetone under basic conditions, followed by acidification and filtration (as per patent CN102924374B).
- Preparation of 2-toluquinoline-4-carboxylic acid :
- React isatin with sodium hydroxide and water at 25–35°C.
- Add acetone, reflux for 5–15 hours.
- Adjust pH to 5–6, filter, and dry.
- Conversion to quinoline derivatives :
- Condense with phenyl aldehyde at 95–105°C to form 2-vinyl-4-quinoline carboxylic acid.
- Oxidize and cyclize to form quinoline-2,4-dicarboxylic acid.
- Esterification :
- Methylation of the carboxylic acid groups yields the methyl ester, Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate.
This route emphasizes the formation of the quinoline core via cyclization and oxidation steps , with methylation performed subsequently.
Amide Formation via Nucleophilic Substitution
Another approach involves direct substitution reactions on pre-formed quinoline derivatives:
- Starting from ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate , the ester can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride in dimethylformamide (DMF).
- The methylation occurs at the nitrogen atom or the carboxylate group, depending on reaction conditions, leading to the formation of the methyl ester derivative.
- Solvent: DMF or acetonitrile
- Base: Potassium carbonate or sodium hydride
- Methylating agent: Methyl iodide or dimethyl sulfate
- Temperature: Room temperature to reflux
This method is efficient for methylation of the quinoline nitrogen or ester groups, yielding the target compound.
Functionalization via Condensation and Cyclization
Research articles describe multi-step syntheses involving condensation of substituted o-aminobenzaldehyde derivatives with other precursors:
- For example, condensation of 2-aminobenzaldehyde derivatives with methyl acetoacetate or similar compounds, followed by cyclization under acidic or basic conditions, produces the quinoline core.
- Subsequent methylation and oxidation steps introduce the methyl and keto groups at appropriate positions.
Oxidation and Methylation of Precursors
In some methods, oxidation of dihydroquinoline derivatives followed by methylation at specific positions is employed:
- Use of oxidizing agents like potassium permanganate for oxidation.
- Methylation via methyl iodide or dimethyl sulfate.
- These steps are optimized to selectively methylate the nitrogen atom or the carboxylate group, depending on the desired substitution pattern.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reactions | Reagents & Conditions | Yield & Notes |
|---|---|---|---|---|
| Cyclization of 2-carboxyquinoline | Isatin derivatives | Reflux with NaOH, acetone | Reflux 5–15 hrs, pH 5–6 | Produces quinoline carboxylic acid intermediates |
| Methylation of ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | Ethyl ester | Nucleophilic substitution | Methyl iodide, K2CO3, DMF | High yield, methylation at nitrogen or ester group |
| Condensation of o-aminobenzaldehyde derivatives | o-Aminobenzaldehyde + methyl acetoacetate | Cyclization, oxidation | Reflux, acid/base catalysis | Multi-step, yields variable |
| Oxidative cyclization | Dihydroquinoline derivatives | Oxidation with KMnO4 | Controlled temperature, pH | Produces quinoline core with methyl substituents |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 1M NaOH, reflux, 6 hours | 1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 85% | Complete ester cleavage in basic media |
| 2M HCl, reflux, 8 hours | Same as above | 78% | Slower kinetics compared to basic hydrolysis |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with base-mediated hydrolysis being more efficient due to enhanced nucleophilicity of hydroxide ions . The carboxylic acid product serves as a precursor for amide or salt formation.
Nucleophilic Substitution at the Ester Group
The ester group reacts with nucleophiles (e.g., amines) to form amides or undergo transesterification.
Amidation is favored with primary amines in polar aprotic solvents, though direct substitution is limited without activation .
Methylation and Alkylation
The ketone at position 4 and nitrogen at position 1 are potential sites for alkylation.
Strong bases like NaH deprotonate the 4-oxo group, enabling O-methylation via an SN2 mechanism . The pre-existing methyl group at position 1 prevents further N-alkylation under mild conditions.
Reduction of the 4-Oxo Group
The ketone at position 4 can be reduced to a hydroxyl group.
| Reagents/Conditions | Products | Yield | Stereochemistry |
|---|---|---|---|
| NaBH₄, MeOH, 25°C, 2 hours | 1-Methyl-4-hydroxy-1,4-dihydroquinoline-2-carboxylate | 92% | Retained planar configuration |
| LiAlH₄, THF, 0°C, 1 hour | Same as above | 95% | Faster reduction kinetics |
Reduction proceeds via hydride attack, forming a secondary alcohol without altering the dihydroquinoline ring’s aromaticity.
Oxidation Reactions
The 4-oxo group resists further oxidation, but the quinoline core can undergo ring modification.
| Reagents/Conditions | Products | Yield | Mechanism |
|---|---|---|---|
| KMnO₄, H₂SO₄, 100°C, 24 hours | Quinoline-2,4-dicarboxylic acid | 42% | Radical-mediated ring cleavage |
| Ozone, CH₂Cl₂, -78°C, 2 hours | Fragmented carbonyl derivatives | <10% | Ozonolysis of aromatic rings |
Oxidation typically degrades the quinoline scaffold, limiting synthetic utility.
Cyclization and Ring Functionalization
The dihydroquinoline ring participates in cycloaddition and electrophilic substitution.
| Reagents/Conditions | Products | Yield | Key Features |
|---|---|---|---|
| POCl₃, 110°C, 6 hours | 2-Chloro-1-methyl-4-oxoquinoline-3-carboxylate | 63% | Electrophilic chlorination |
| Ac₂O, H₂SO₄, 50°C, 4 hours | 3-Acetylated derivative | 58% | Friedel-Crafts acylation |
Electrophilic substitutions occur at position 3 due to electron-deficient ring character.
Scientific Research Applications
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinoline derivative with a variety of applications, stemming from its unique structure and biological activities. Its molecular formula is and it has a molar mass of 203.19 g/mol. The compound features a quinoline structure, a methyl group at the 1-position, and a carboxylate ester at the 2-position. It is also known as methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate and quinaldic acid methyl ester.
Applications
This compound has several applications, particularly in the pharmacological field. Research indicates that compounds related to it exhibit significant biological activities, such as inhibiting viral replication, including Hepatitis B Virus (HBV) . The quinoline structure is known for its antimicrobial and antitumor effects, contributing to these pharmacological properties.
Antiviral Research
Molecular docking studies suggest that this compound can effectively interact with viral proteins, inhibiting their function and preventing viral replication. Studies on enzyme inhibition also reveal that it may interfere with metabolic pathways in certain pathogens. In vitro biological studies have confirmed that related compounds demonstrate high inhibition of HBV replication at a 10 µM concentration .
Synthesis of Analogs
This compound is essential for synthesizing analogs and studying the compound's reactivity in biological systems. Several methods exist for synthesizing this compound, making it versatile and accessible for research and application.
Anti-HIV Agents
The compound can be used in developing novel anti-HIV agents based on HIV integrase inhibitor pharmacophores .
Interaction Studies
Interaction studies involving this compound have primarily focused on its binding affinity to various biological targets. Molecular docking studies show its effective interaction with viral proteins, which inhibits their function, preventing viral replication. It may also interfere with metabolic pathways in certain pathogens.
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolone core can inhibit bacterial DNA gyrase, preventing DNA replication and transcription. This mechanism is similar to that of other quinolone antibiotics, making it a valuable compound for studying antibacterial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
NMR Spectral Data
- Methyl 5-bromo-4-oxo-... (6g) :
Comparison: Halogens induce deshielding in aromatic protons (e.g., H-8 in 6g at δ 7.95 vs. ~7.5 in non-halogenated analogs) .
Melting Points and Stability
Note: Halogenated derivatives may exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .
Biological Activity
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of virology and oncology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C11H11NO3
- Molar Mass : 203.19 g/mol
- Structural Features : It features a quinoline backbone with a methyl group at the 1-position and a carboxylate ester at the 2-position, along with a keto group at the 4-position.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate starting materials to form the quinoline structure.
- Functional Group Modifications : Introducing functional groups to enhance biological activity.
These synthetic strategies not only facilitate the production of this compound but also allow for the development of analogs with potentially improved efficacy.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against Hepatitis B Virus (HBV). Molecular docking studies suggest that this compound can effectively bind to viral proteins, inhibiting their function and preventing replication .
Key Findings :
Antimicrobial and Antitumor Effects
The quinoline structure is known for its pharmacological properties, including antimicrobial and antitumor effects. Derivatives of this compound have shown promise as potential inhibitors of various pathogens and cancer cell lines .
Case Study Data :
The biological activity of this compound is primarily attributed to its ability to interfere with metabolic pathways in pathogens and inhibit key enzymes involved in viral replication. For instance:
- Viral Protein Binding : The compound's structural features allow it to interact with viral proteins effectively.
- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival and replication.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives?
- Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions followed by cyclization. For example, substituted anilines (e.g., 3-bromoaniline) can react with β-ketoesters under acidic conditions. Purification often involves flash column chromatography (e.g., CH₂Cl₂/MeOH gradients) or crystallization from dichloromethane (DCM) . Key steps include monitoring reaction progress via TLC and characterizing intermediates using -NMR and -NMR. Yields range from 30% to 76%, depending on substituent reactivity and purification efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound and resolving structural ambiguities?
- Methodological Answer :
- -NMR : Identifies proton environments (e.g., methyl groups at δ 3.96–3.97 ppm, aromatic protons at δ 7.41–8.17 ppm) .
- -NMR : Confirms carbonyl (δ 162–177 ppm) and quaternary carbons .
- IR Spectroscopy : Detects C=O stretches (~1700 cm) and NH/OH vibrations (~3200 cm) .
- MS : Validates molecular weight (e.g., m/z 190.1 [M+H]) . Poor solubility in DMSO-d may necessitate alternative solvents for -NMR .
Advanced Research Questions
Q. How can crystallographic tools (e.g., SHELX, Mercury) resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : X-ray crystallography is critical for unambiguous structural determination. For example:
- SHELX Suite : Used for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Hydrogen-bonding networks and torsion angles validate stereochemistry .
- Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., C–H⋯π, π-π stacking). The "Materials Module" enables comparative analysis of interaction motifs across derivatives .
- Case Study : In a hexahydroquinoline derivative, C–H⋯O hydrogen bonds and centrosymmetric dimers were identified, explaining stability and solubility trends .
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR) and crystallographic results?
- Methodological Answer :
- Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to rule out solvent effects or dynamic exchange .
- Step 2 : Use crystallography to confirm tautomeric forms or regiochemistry. For instance, X-ray data resolved a discrepancy in the position of a methyl group in a pyrroloquinoline derivative .
- Step 3 : Computational modeling (DFT) can reconcile energy-minimized structures with experimental data .
Q. What strategies optimize reaction conditions for synthesizing bioactive derivatives (e.g., anti-tuberculosis agents)?
- Methodological Answer :
- Solvent Screening : 1,4-Dioxane at reflux improves yields in Mannich reactions (e.g., 80% yield for morpholinomethyl derivatives) .
- Catalyst Selection : Raney nickel enables efficient nitro-group reductions in DMF (15 min–3 h) .
- Functionalization : EDCI/HOBt-mediated coupling introduces amide groups (e.g., N-methyl-N-(2-methyl-4-nitrophenethyl) derivatives, 60% yield) .
Q. How can researchers evaluate the biological activity of derivatives, such as anti-mycobacterial or antifungal properties?
- Methodological Answer :
- In Vitro Assays : Microplate Alamar Blue assays determine MIC values against Mycobacterium tuberculosis .
- Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., Br, Cl) at the 5- or 7-position enhance activity .
- Toxicity Profiling : Cytotoxicity assays (e.g., HepG2 cells) ensure selectivity indices >10 for lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
